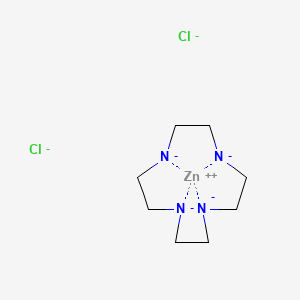
(T-4)-(1,4,7,10-Tetraazacyclododecane-|EN1,|EN4,|EN7,|EN10)Zinc chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(T-4)-(1,4,7,10-Tetraazacyclododecane-|EN1,|EN4,|EN7,|EN10)Zinc chloride is a coordination compound that features a zinc ion coordinated to a macrocyclic ligand, 1,4,7,10-tetraazacyclododecane
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (T-4)-(1,4,7,10-Tetraazacyclododecane-|EN1,|EN4,|EN7,|EN10)Zinc chloride typically involves the reaction of zinc chloride with 1,4,7,10-tetraazacyclododecane in an appropriate solvent. The reaction is usually carried out under reflux conditions to ensure complete coordination of the zinc ion with the ligand. The resulting product is then purified through recrystallization or other suitable methods.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and concentration, to maximize yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
(T-4)-(1,4,7,10-Tetraazacyclododecane-|EN1,|EN4,|EN7,|EN10)Zinc chloride can undergo various chemical reactions, including:
Oxidation: The zinc ion in the compound can participate in oxidation reactions, where it is oxidized to a higher oxidation state.
Reduction: Conversely, the zinc ion can be reduced to a lower oxidation state.
Substitution: The ligand can undergo substitution reactions where one or more of the nitrogen atoms in the macrocyclic ring are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield zinc complexes with higher oxidation states, while substitution reactions may produce derivatives with modified ligands.
科学的研究の応用
(T-4)-(1,4,7,10-Tetraazacyclododecane-|EN1,|EN4,|EN7,|EN10)Zinc chloride has several scientific research applications:
Chemistry: It is used as a catalyst in various organic reactions, including cycloaddition and polymerization reactions.
Biology: The compound is studied for its potential as an antimicrobial agent due to its ability to disrupt microbial cell membranes.
Medicine: Research is ongoing into its potential use in drug delivery systems, where the compound can act as a carrier for therapeutic agents.
Industry: It is used in the development of advanced materials, such as metal-organic frameworks (MOFs), which have applications in gas storage and separation.
作用機序
The mechanism by which (T-4)-(1,4,7,10-Tetraazacyclododecane-|EN1,|EN4,|EN7,|EN10)Zinc chloride exerts its effects involves the coordination of the zinc ion with the nitrogen atoms in the macrocyclic ligand. This coordination stabilizes the zinc ion and enhances its reactivity. The compound can interact with various molecular targets, including enzymes and cell membranes, leading to its observed biological and catalytic activities.
類似化合物との比較
Similar Compounds
Zinc oxide: Another zinc-based compound with applications in catalysis and materials science.
Zinc acetate: Used in various chemical syntheses and as a dietary supplement.
Zinc sulfate: Commonly used in agriculture and medicine.
Uniqueness
(T-4)-(1,4,7,10-Tetraazacyclododecane-|EN1,|EN4,|EN7,|EN10)Zinc chloride is unique due to its macrocyclic ligand, which provides a stable and specific coordination environment for the zinc ion. This stability and specificity make it particularly useful in applications requiring precise control over zinc ion reactivity and interactions.
特性
分子式 |
C8H16Cl2N4Zn-4 |
|---|---|
分子量 |
304.5 g/mol |
IUPAC名 |
zinc;1,4,7,10-tetrazanidacyclododecane;dichloride |
InChI |
InChI=1S/C8H16N4.2ClH.Zn/c1-2-10-5-6-12-8-7-11-4-3-9-1;;;/h1-8H2;2*1H;/q-4;;;+2/p-2 |
InChIキー |
JVBZDHCQUNKSGR-UHFFFAOYSA-L |
正規SMILES |
C1C[N-]CC[N-]CC[N-]CC[N-]1.[Cl-].[Cl-].[Zn+2] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


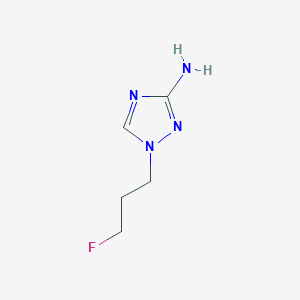

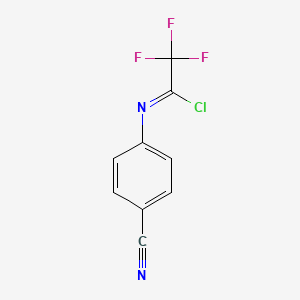
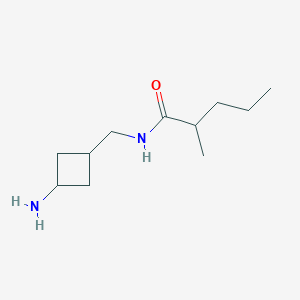
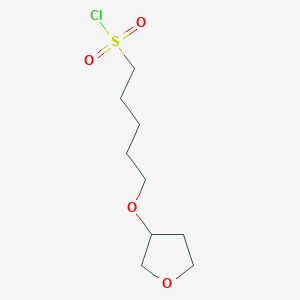
![3-(2,4-Dioxo-3-azabicyclo[3.1.0]hexan-3-yl)-2-methyl-2-(methylamino)propanamide](/img/structure/B13641960.png)
![N-Ethyl[1,1'-biphenyl]-2-amine](/img/structure/B13641964.png)
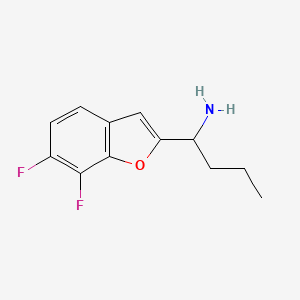
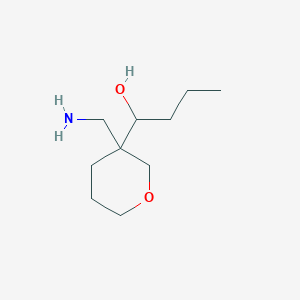
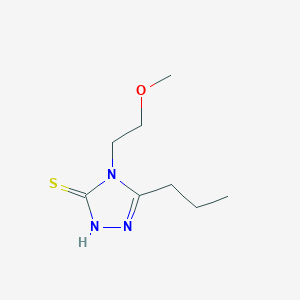
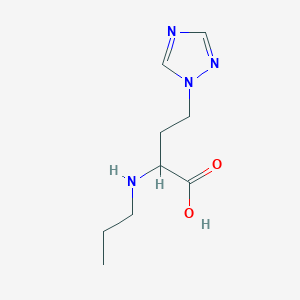

![(2S,4R,5R)-4-[(2,4-Dichlorophenyl)methoxy]-5-{[(2,4-dichlorophenyl)methoxy]methyl}-2-methoxyoxolan-3-one](/img/structure/B13641993.png)
![5-[2-[7a-methyl-1-[7,7,7-trifluoro-6-hydroxy-6-(trifluoromethyl)heptan-2-yl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol](/img/structure/B13642001.png)
